molecular formula C61H81ClN15O17S2Tc B10854284 99Mtc-hynic (Tyr3)-octreotide CAS No. 913556-61-3

99Mtc-hynic (Tyr3)-octreotide

Katalognummer: B10854284
CAS-Nummer: 913556-61-3
Molekulargewicht: 1494.9 g/mol
InChI-Schlüssel: LGXRRVXXRJRTHK-CWTMBVSESA-I
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The Role of Somatostatin (B550006) and its Receptors in Biological Systems and Pathophysiology

Somatostatin (SST) is a naturally occurring peptide hormone that acts as a potent inhibitory regulator in various physiological processes. mdpi.comfrontiersin.org It exists in two biologically active forms, SST-14 and SST-28, which are distributed throughout the central nervous system and peripheral tissues, including the gastrointestinal system. tandfonline.comoup.com Somatostatin exerts its effects by binding to a family of five distinct G protein-coupled receptors (GPCRs), designated SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5. mdpi.comtandfonline.com The activation of these receptors triggers intracellular signaling cascades that primarily lead to the inhibition of hormone secretion and control of cell growth. tandfonline.combioscientifica.com

In pathophysiology, somatostatin receptors are of particular interest because they are frequently and densely overexpressed on the cell membranes of various human cancers, most notably neuroendocrine tumors (NETs). nih.govoup.com SSTR subtype 2 (SSTR2) is the most predominantly expressed receptor in these malignancies. nih.govnih.gov This high level of expression on tumor cells compared to low expression in most normal tissues provides a molecular target for receptor-targeted imaging and therapy. nih.govoup.com The binding of somatostatin or its analogs to these receptors can suppress hormone hypersecretion from functional tumors and inhibit tumor cell proliferation. oup.comfrontiersin.org

Evolution of Receptor-Targeted Radiopharmaceuticals utilizing Somatostatin Analogs

The clinical utility of native somatostatin is limited by its very short biological half-life of only one to three minutes due to rapid degradation by peptidases. mdpi.comexplorationpub.com This necessitated the development of synthetic somatostatin analogs with improved in vivo stability. nih.gov Octreotide (B344500) was one of the first successful synthetic octapeptide analogs, leading to the development of the first clinically used somatostatin-based radiopharmaceutical, [¹¹¹In-DTPA]-octreotide (Octreoscan®). viamedica.plfrontiersin.org

The evolution of these radiopharmaceuticals has been driven by efforts to optimize affinity, specificity, and pharmacokinetics. nih.gov Key modifications to the peptide sequence, such as replacing Phenylalanine³ with Tyrosine³ to create [Tyr³]-octreotide (TOC), were found to improve affinity for SSTRs, particularly SSTR2. mdpi.com Further advancements came with the introduction of different radionuclides. While Indium-111 was pivotal, research shifted towards alternatives like Technetium-99m (⁹⁹ᵐTc) for single-photon emission computed tomography (SPECT) and Gallium-68 (⁶⁸Ga) for positron emission tomography (PET), offering improved imaging characteristics. viamedica.plmdpi.com This progression has established the "theranostic" approach, where imaging with a diagnostic radionuclide (like ⁶⁸Ga) can identify patients who would benefit from therapy with a therapeutic counterpart (like ¹⁷⁷Lu) attached to the same peptide analog. nih.govnih.gov More recently, research has also explored the use of SSTR antagonists, which may recognize more binding sites on tumor cells than traditional agonists, potentially improving diagnostic sensitivity. nih.govviamedica.pl

Academic Rationale for the Development of Technetium-99m Labeled Somatostatin Analogs

The academic and clinical rationale for developing Technetium-99m (⁹⁹ᵐTc) labeled somatostatin analogs stems from the limitations of Indium-111 (¹¹¹In). viamedica.plresearchgate.net While [¹¹¹In-DTPA]-octreotide became a standard for somatostatin receptor scintigraphy, ¹¹¹In has suboptimal physical characteristics for imaging, including high-energy gamma emissions and a long half-life, which contribute to a higher radiation burden for the patient. researchgate.netsnmjournals.org

In contrast, ⁹⁹ᵐTc offers several distinct advantages:

Favorable Physical Properties : ⁹⁹ᵐTc has a near-ideal gamma emission energy of 141 keV for SPECT cameras and a convenient physical half-life of 6.02 hours. viamedica.plmdpi.com This results in better image quality and higher sensitivity for tumor detection. viamedica.pljbuon.com

Lower Radiation Dose : The shorter half-life and lack of particulate emissions lead to a significantly lower radiation dose for the patient compared to ¹¹¹In. viamedica.plsnmjournals.org

Availability and Cost-Effectiveness : ⁹⁹ᵐTc is readily and affordably available in clinical settings through portable ⁹⁹Mo/⁹⁹ᵐTc generators. viamedica.plmdpi.com

These factors drove research into developing stable methods for labeling somatostatin analogs with ⁹⁹ᵐTc. A key challenge was the complex chemistry of technetium, leading to the investigation of various bifunctional chelators (BFCs) to securely attach the radionuclide to the peptide. mdpi.comnih.gov The hydrazinonicotinamide (HYNIC) core emerged as a particularly effective chelator for this purpose. viamedica.plmdpi.com

Significance of 99mTc-HYNIC-(Tyr3)-octreotide (99mTc-HYNIC-TOC) within Somatostatin Receptor Research

The compound ⁹⁹ᵐTc-HYNIC-TOC is a significant radiopharmaceutical in somatostatin receptor research, representing a successful application of ⁹⁹ᵐTc labeling to a high-affinity peptide analog. researchgate.netnih.gov The synthesis involves conjugating the HYNIC chelator to [Tyr³]-octreotide (TOC). researchgate.net Since the HYNIC core can complex the technetium in a monodentate or bidentate fashion, co-ligands are required to complete the coordination sphere of the metal and stabilize the complex. mdpi.com Academic research has extensively evaluated various co-ligands, with ethylenediamine-N,N'-diacetic acid (EDDA) and tricine (B1662993) being the most common. viamedica.plresearchgate.net

Preclinical studies demonstrated that the choice of co-ligand significantly influences the radiopharmaceutical's biodistribution and pharmacokinetic profile. researchgate.netnih.gov For instance, using tricine as a co-ligand resulted in higher activity in the blood and liver, while a combination of tricine and nicotinic acid led to notable accumulation in the gastrointestinal tract. researchgate.netnih.gov The formulation using EDDA as a co-ligand, [⁹⁹ᵐTc]Tc-EDDA/HYNIC-TOC, emerged as a particularly promising candidate. researchgate.netnih.gov It demonstrated high specific tumor uptake, rapid blood clearance, and predominantly renal excretion, yielding favorable tumor-to-background ratios. researchgate.netnih.gov

Receptor Binding Affinity

In vitro studies confirmed that ⁹⁹ᵐTc-labeled HYNIC-TOC peptides retained high binding affinity for somatostatin receptors, which is crucial for effective tumor targeting. researchgate.netnih.gov

Table 1: Receptor Binding Affinity (Kd) of ⁹⁹ᵐTc-HYNIC-TOC with Different Co-ligands researchgate.netnih.gov
CompoundDissociation Constant (Kd) in nM
⁹⁹ᵐTc-HYNIC-TOC (Tricine co-ligand)< 2.65
⁹⁹ᵐTc-HYNIC-TOC (EDDA co-ligand)< 2.65
⁹⁹ᵐTc-HYNIC-TOC (Tricine-Nicotinic Acid co-ligand)< 2.65

Internalization and Biodistribution

The rate of internalization into tumor cells and the in vivo biodistribution are critical parameters for a radiopharmaceutical's efficacy. Studies using AR42J rat pancreatic tumor cells, which express SSTR2, showed that ⁹⁹ᵐTc-labeled peptides were effectively internalized. snmjournals.org The internalization rate for [⁹⁹ᵐTc/EDDA/HYNIC]-TOC was significantly higher than that of the original octreotide analog, [⁹⁹ᵐTc/EDDA/HYNIC]-OC. snmjournals.org

Biodistribution studies in tumor-bearing mice highlighted the excellent performance of [⁹⁹ᵐTc]Tc-EDDA/HYNIC-TOC, showing high tumor uptake and favorable clearance from non-target organs compared to the ¹¹¹In-labeled standard. researchgate.netnih.gov

Table 2: Biodistribution Data (% Injected Dose per Gram) in AR42J Tumor-Bearing Mice at 4h Post-Injection researchgate.netnih.gov
Organ⁹⁹ᵐTc-EDDA-HYNIC-TOC¹¹¹In-DTPA-octreotide
Blood0.47 ± 0.111.58 ± 0.54
Liver0.89 ± 0.170.55 ± 0.11
Kidneys4.70 ± 1.1322.11 ± 3.42
Tumor9.63 ± 2.684.27 ± 1.25

These research findings underscore the significance of ⁹⁹ᵐTc-HYNIC-TOC, particularly the EDDA formulation, as a successful radiopharmaceutical developed through rigorous academic research. It provides an effective alternative to ¹¹¹In-based agents, offering improved imaging properties and a better preclinical profile for the scintigraphic detection of somatostatin receptor-positive tumors. jbuon.comresearchgate.netnih.gov

Eigenschaften

CAS-Nummer

913556-61-3

Molekularformel

C61H81ClN15O17S2Tc

Molekulargewicht

1494.9 g/mol

IUPAC-Name

4-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-4-[[(2R,3R)-1,3-dihydroxybutan-2-yl]carbamoyl]-19-[[(2R)-2-[(6-hydrazinylpyridine-3-carbonyl)amino]-3-phenylpropanoyl]amino]-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-16-yl]methyl]phenolate;2-[2-(carboxylatomethylamino)ethylamino]acetate;technetium-99(5+);chloride;hydroxide

InChI

InChI=1S/C55H71N13O12S2.C6H12N2O4.ClH.H2O.Tc/c1-30(70)43(27-69)64-54(79)45-29-82-81-28-44(65-51(76)40(22-32-10-4-3-5-11-32)61-48(73)34-17-20-46(68-57)59-25-34)53(78)62-41(23-33-15-18-36(72)19-16-33)50(75)63-42(24-35-26-58-38-13-7-6-12-37(35)38)52(77)60-39(14-8-9-21-56)49(74)67-47(31(2)71)55(80)66-45;9-5(10)3-7-1-2-8-4-6(11)12;;;/h3-7,10-13,15-20,25-26,30-31,39-45,47,58,69-72H,8-9,14,21-24,27-29,56-57H2,1-2H3,(H,59,68)(H,60,77)(H,61,73)(H,62,78)(H,63,75)(H,64,79)(H,65,76)(H,66,80)(H,67,74);7-8H,1-4H2,(H,9,10)(H,11,12);1H;1H2;/q;;;;+5/p-5/t30-,31-,39+,40-,41+,42-,43-,44+,45+,47+;;;;/m1..../s1/i;;;;1+1

InChI-Schlüssel

LGXRRVXXRJRTHK-CWTMBVSESA-I

Isomerische SMILES

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)[O-])NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)C6=CN=C(C=C6)NN)C(=O)N[C@H](CO)[C@@H](C)O)O.C(CNCC(=O)[O-])NCC(=O)[O-].[OH-].[Cl-].[99Tc+5]

Kanonische SMILES

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)[O-])NC(=O)C(CC5=CC=CC=C5)NC(=O)C6=CN=C(C=C6)NN)C(=O)NC(CO)C(C)O)O.C(CNCC(=O)[O-])NCC(=O)[O-].[OH-].[Cl-].[Tc+5]

Herkunft des Produkts

United States

Synthetic and Radiochemical Characterization of 99mtc Hynic Tyr3 Octreotide

Synthesis of the HYNIC-(Tyr3)-octreotide Precursor

The creation of the non-radioactive precursor molecule, HYNIC-(Tyr3)-octreotide, is the foundational step. This process begins with the synthesis of the peptide itself, followed by the attachment of a special chemical component that will later bind to the radioactive metal.

Solid-Phase Peptide Synthesis (SPPS) Methodologies for Tyr3-octreotide (e.g., FMOC Strategy)

The Tyr3-octreotide peptide is assembled using Solid-Phase Peptide Synthesis (SPPS), a widely adopted method for creating peptides in a controlled, stepwise manner. researchgate.netresearchgate.netgoogle.com The most common approach utilizes the Fmoc (9-fluorenylmethyloxycarbonyl) strategy. researchgate.netgoogle.comlookchem.com

The synthesis starts with an amino acid, typically Fmoc-Cys(Trt), anchored to a solid support like a Wang resin. google.com The synthesis proceeds through cycles of two main steps:

Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed, commonly using a solution of piperidine (B6355638) in a solvent like N-methylpyrrolidon (NMP) or dimethylformamide (DMF). lookchem.comnih.gov

Coupling: The next Fmoc-protected amino acid in the sequence is "activated" using coupling reagents such as HBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (N-hydroxybenzotriazole). lookchem.comnih.gov This activated amino acid is then added to react with the newly freed amino group on the growing peptide chain. google.com

This cycle is repeated for each amino acid in the Tyr3-octreotide sequence (D-Phe-Cys-Tyr-D-Trp-Lys-Thr-Cys-Thr(ol)). Side chains of reactive amino acids, such as Tyrosine (Tyr), Threonine (Thr), and Lysine (Lys), are protected with temporary groups like tert-butyl (tBu) or tert-butyloxycarbonyl (Boc) to prevent unwanted side reactions. google.com

After the full linear peptide chain is assembled, it is cleaved from the resin support using a strong acid cocktail, such as trifluoroacetic acid (TFA), which also removes the side-chain protecting groups. researchgate.netlookchem.com An oxidative cyclization step, often using hydrogen peroxide or iodine, is then performed to form the critical disulfide bridge between the two cysteine residues, yielding the final, stable cyclic structure of Tyr3-octreotide. researchgate.netlookchem.comsnmjournals.org

Conjugation of the Hydrazinonicotinamide (HYNIC) Bifunctional Chelator to the Peptide

To enable labeling with Technetium-99m, a bifunctional chelator must be attached to the Tyr3-octreotide peptide. For this compound, 6-hydrazinonicotinamide (HYNIC) is used. acs.orgnih.goviaea.org HYNIC acts as a bridge, with one end covalently bonded to the peptide and the other end ready to coordinate with the 99mTc radiometal.

The conjugation process is typically carried out in the solution phase after the peptide has been synthesized and purified. snmjournals.orgnih.gov A protected form of the chelator, such as 6-Boc-HYNIC, is activated with coupling agents like HATU (O-(7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or a similar reagent. researchgate.netsnmjournals.org This activated HYNIC is then reacted with the primary amino group at the N-terminus of the Tyr3-octreotide peptide. snmjournals.org The reaction is usually conducted in a solvent like dimethylformamide (DMF). nih.gov Following the successful conjugation, any remaining protecting groups (like Boc on the HYNIC molecule) are removed to yield the final HYNIC-(Tyr3)-octreotide precursor. nih.gov

Analytical Characterization of the Precursor Peptide (e.g., RP-HPLC, Mass Spectrometry, NMR Spectroscopy)

Before proceeding to radiolabeling, the identity and purity of the synthesized HYNIC-(Tyr3)-octreotide precursor must be rigorously confirmed. Several analytical techniques are employed for this characterization.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method used to assess the purity of the peptide conjugate. snmjournals.orgsnmjournals.org The sample is passed through a column, and its components are separated based on their hydrophobicity. A pure compound will appear as a single, sharp peak in the resulting chromatogram. snmjournals.orgresearchgate.net Studies consistently report purities of greater than 93-95% for the final precursor. snmjournals.orgsnmjournals.org

Mass Spectrometry (MS): This technique is essential for confirming that the precursor has the correct molecular weight. researchgate.netresearchgate.net Methods like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are used to measure the mass of the molecule, verifying the successful synthesis of the peptide and the conjugation of the HYNIC moiety. snmjournals.orgsnmjournals.org

Table 1: Summary of Analytical Characterization for HYNIC-(Tyr3)-octreotide Precursor

Analytical MethodParameter MeasuredTypical Result/ObservationReference
RP-HPLCPurity>93% snmjournals.orgsnmjournals.org
Mass Spectrometry (ESI-MS, MALDI-MS)Molecular WeightConfirmation of expected mass researchgate.netsnmjournals.orgsnmjournals.org
NMR SpectroscopyChemical StructureConfirmation of peptide structure researchgate.net

Radiolabeling Methodologies with Technetium-99m (99mTc)

The final stage in preparing the imaging agent is the radiolabeling step, where the radioactive isotope Technetium-99m is securely attached to the HYNIC-(Tyr3)-octreotide precursor.

Optimization of Coligand Systems for 99mTc Complexation (e.g., Tricine (B1662993), Ethylenediaminediacetic acid (EDDA), Tricine-Nicotinic Acid)

The HYNIC chelator alone does not fully satisfy the coordination requirements of the technetium metal center. snmjournals.org Therefore, additional molecules, known as coligands, are required to fill the remaining coordination sites and form a stable octahedral complex. snmjournals.orgviamedica.pl The choice of coligand is critical as it significantly influences the physicochemical properties and biological behavior of the final radiopharmaceutical. nih.govnih.gov

Several coligand systems have been extensively studied:

Tricine: Initially, tricine was a commonly used coligand. viamedica.pl However, labeling with tricine often results in the formation of multiple radioactive species and isomers, and the resulting complexes can have lower stability. acs.orgnih.govsnmjournals.org

Ethylenediaminediacetic acid (EDDA): EDDA has proven to be a superior coligand for this system. snmjournals.orgnih.gov It forms more homogeneous and stable complexes, generally leading to improved performance, lower lipophilicity, and better in vivo biodistribution profiles. acs.orgsnmjournals.orgresearchgate.net The use of EDDA often results in higher tumor-to-kidney ratios, which is a desirable characteristic for an imaging agent. nih.govresearchgate.net

Tricine-Nicotinic Acid: This combination was explored as an alternative to improve upon the characteristics of using tricine alone. This system can produce complexes with higher stability and fewer isomers compared to tricine. acs.orgnih.gov

Table 2: Comparative Characteristics of Coligand Systems for 99mTc-HYNIC Labeling

Coligand SystemStabilityIsomer FormationLipophilicityIn Vivo Performance NotesReference
TricineLowerMultiple species/isomersHigherHigher activity in muscle, blood, liver acs.orgsnmjournals.orgnih.gov
EDDAHigherMore homogeneous, fewer isomersLowerFavorable biodistribution, high tumor-to-kidney ratio acs.orgsnmjournals.orgnih.gov
Tricine-Nicotinic AcidHigher (than Tricine)Fewer isomers (than Tricine)IntermediateSignificant gastrointestinal activity acs.orgnih.govnih.gov

Chemical Reduction and Coordination Chemistry of 99mTc with the HYNIC Moiety (e.g., SnCl2 Method)

The radiolabeling process begins with the technetium-99m isotope in the form of sodium pertechnetate (B1241340) ([99mTc]NaTcO4), which is eluted from a 99Mo/99mTc generator. nih.gov In this form, technetium is in its highest oxidation state (+7) and is relatively unreactive. To make it capable of forming a complex with the chelator, it must be reduced to a lower, more reactive oxidation state.

The most common method for this reduction is the use of a stannous salt, typically stannous chloride (SnCl2). researchgate.netnih.gov In a typical labeling procedure, the HYNIC-(Tyr3)-octreotide precursor, the chosen coligand (e.g., EDDA), and the stannous chloride reducing agent are combined in a vial. nih.govsnmjournals.org The pertechnetate solution is then added. The Sn(II) ions reduce the Tc(VII) to a lower oxidation state, likely Tc(V). mdpi.com This reduced technetium atom is then immediately captured and coordinated by the HYNIC moiety and the surrounding coligand molecules, forming the stable 99mTc-HYNIC-(Tyr3)-octreotide complex. iaea.org The reaction is often facilitated by heating the mixture, for instance, at 95-100°C for 10-30 minutes, to ensure high radiochemical yield and purity. snmjournals.orgnih.gov The final product is then subjected to quality control, typically using HPLC and ITLC, to confirm a high radiochemical purity (often >95%) before it is suitable for use. nih.govresearchgate.net

Influence of Reaction Parameters on Radiolabeling Efficiency (e.g., Temperature, pH, Incubation Time)

The efficiency of radiolabeling HYNIC-TOC with 99mTc is highly dependent on several reaction parameters, including temperature, pH, and incubation time. Optimization of these conditions is crucial to achieve high radiochemical yield and purity.

Temperature: The reaction temperature significantly impacts the radiolabeling yield. Labeling is typically performed at elevated temperatures to ensure efficient complexation. Studies have shown that incubation at 100°C for 15-20 minutes results in high radiochemical purity, often exceeding 98%. akjournals.com Another protocol specifies heating at 80°C for 20 minutes to achieve efficient radiochemical yield (RCY). nih.govviamedica.pl One study systematically investigated the effect of temperature, showing that at 60°C, the RCY increased from 66.0 ± 0.7% at 15 minutes to 71.7 ± 0.6% at 60 minutes. mdpi.com Increasing the temperature to 85°C for 15 minutes significantly improved the RCY to 82.3 ± 0.3%. mdpi.com However, prolonged heating at this temperature led to a decrease in yield. mdpi.com A further increase to 95°C for 15 minutes resulted in a lower RCY of 68.8 ± 2.2%, indicating that an optimal temperature range exists. mdpi.com

pH: The pH of the reaction mixture is another critical factor. The labeling process is generally carried out at a pH of approximately 6.5 to 7.0. mdpi.com One study found that the maximum labeling efficiency for a similar 99mTc-peptide complex was achieved at a pH of 8.5, with lower yields observed at both higher and lower pH values. pjnmed.com For 99mTc-EDDA-HYNIC-TOC, the pH of the final product is typically measured to be around 6.5. The pH influences the chemical state of the chelator and the technetium, thereby affecting the stability and formation of the desired radiocomplex. pjnmed.comresearchgate.net

Incubation Time: The duration of the heating step is also a key parameter. A common procedure involves incubating the reaction mixture for 10 to 20 minutes. akjournals.comnih.gov For instance, labeling at 100°C for 15 minutes is a widely adopted method. akjournals.com Another protocol involves a 10-minute incubation in a boiling water bath. Studies have shown that extending the incubation time does not always lead to better results; for example, at 85°C, prolonging the incubation from 15 minutes to 30 or 60 minutes caused a decline in the radiochemical yield. mdpi.com

Influence of Reaction Parameters on Radiolabeling Yield of 99mTc-HYNIC-Peptides
Temperature (°C)Incubation Time (min)pHResulting Radiochemical Yield/Purity (%)Reference
10015-20Not Specified>98 akjournals.com
10010~6.5>90
8020Not SpecifiedEfficient RCY nih.govviamedica.pl
6015Not Specified66.0 ± 0.7 mdpi.com
6060Not Specified71.7 ± 0.6 mdpi.com
8515Not Specified82.3 ± 0.3 mdpi.com
8530Not Specified74.5 ± 0.4 mdpi.com
8560Not Specified69.7 ± 0.5 mdpi.com
9515Not Specified68.8 ± 2.2 mdpi.com

Radiochemical Purity and Stability Assessment

Following the radiolabeling procedure, it is imperative to assess the radiochemical purity and stability of the 99mTc-HYNIC-TOC complex to ensure its quality for potential applications.

Validation of Radiochemical Purity using Chromatographic Techniques (e.g., ITLC, HPLC)

The radiochemical purity (RCP) of 99mTc-HYNIC-TOC is determined by separating the desired radiolabeled peptide from impurities such as free pertechnetate (99mTcO4-) and reduced-hydrolyzed technetium (99mTcO2). High-Performance Liquid Chromatography (HPLC) and Instant Thin-Layer Chromatography (ITLC) are the most common techniques employed for this purpose. akjournals.comresearchgate.net

HPLC, particularly reverse-phase HPLC (RP-HPLC), is considered the most effective and gold standard method for quality control, as it can separate the main radiolabeled complex from various impurities and potential isomers. researchgate.netnih.gov A typical HPLC analysis uses a C18 column with a gradient mobile phase, often consisting of trifluoroacetic acid (TFA) in water and acetonitrile. akjournals.com In one study, RP-HPLC analysis of 99mTc-HYNIC-TOC showed a single major peak with a retention time of 13.138 minutes, confirming high purity. researchgate.net

ITLC is a simpler and faster method often used for routine quality control in clinical settings. nih.gov Different solvent systems are used to separate the components based on their mobility on the stationary phase (e.g., silica (B1680970) gel). akjournals.com For instance, 2-butanone (B6335102) can be used as a mobile phase where free pertechnetate moves with the solvent front (Rf = 1), while the radiolabeled peptide and colloids remain at the origin (Rf = 0). akjournals.com A second solvent system, such as a mixture of methanol (B129727) and ammonium (B1175870) acetate, is then used to mobilize the radiolabeled peptide, leaving the colloidal impurities at the origin. akjournals.com The results from ITLC are often validated against HPLC to ensure accuracy. akjournals.com Studies have demonstrated that ITLC and HPLC methods provide comparable results for RCP, with values consistently greater than 90-98%. akjournals.com

Evaluation of In Vitro Radiochemical Stability (e.g., in Buffer, Biological Media like Serum)

The stability of the radiolabeled complex is a critical attribute, ensuring that it remains intact from the time of preparation until it reaches its biological target in vivo. The in vitro stability of 99mTc-HYNIC-TOC is evaluated by incubating the compound in various media, such as phosphate-buffered saline (PBS) and human or animal serum, at physiological temperature (37°C) for extended periods. akjournals.comresearchgate.net

Studies have consistently shown that 99mTc-HYNIC-TOC exhibits high stability. When incubated in PBS (pH 7.4) and serum, the complex remained stable for up to 24 hours, with radiochemical purity remaining above 97-98%. akjournals.comresearchgate.net Another investigation confirmed that the labeled compound was radiochemically stable for at least 5 hours after labeling, with purity exceeding 90%. The stability in human plasma has also been demonstrated for at least 4 hours. nih.gov This high stability is crucial as it minimizes the in vivo release of free 99mTc, which could lead to non-specific uptake in organs like the thyroid and stomach, thereby degrading image quality.

In Vitro Stability of 99mTc-HYNIC-TOC
MediumIncubation TimeRemaining Purity (%)Reference
Phosphate (B84403) Buffer Saline (pH 7.4)24 h>98 akjournals.comresearchgate.net
Serum24 h>97 akjournals.comresearchgate.net
Aqueous Solution24 h>98 akjournals.com
Labeling Mixture5 h>90
Human Plasma4 hStable nih.gov

Analysis of Coligand Impact on Radiocomplex Stability and Isomerism)

The HYNIC chelator only partially satisfies the coordination sphere of the technetium core, requiring the use of a coligand (or co-ligand) to complete and stabilize the complex. viamedica.pl The choice of coligand has a profound impact on the stability, lipophilicity, biodistribution, and isomerism of the final radiocomplex. viamedica.placs.org The most commonly used coligands for 99mTc-HYNIC-TOC are tricine and ethylenediamine-N,N'-diacetic acid (EDDA). akjournals.comresearchgate.net

Initially, tricine was widely used. viamedica.pl However, detailed HPLC analysis revealed that 99mTc-tricine-HYNIC-TOC complexes can exist in various reversible forms and isomers, which may affect the biological properties of the radiopharmaceutical. viamedica.pl

In Vitro Pharmacological Characterization of 99mtc Hynic Tyr3 Octreotide

Somatostatin (B550006) Receptor Binding Affinity Studies

The initial and crucial step for a radiopharmaceutical to be effective is its ability to bind with high affinity to its target receptor. For 99mTc-HYNIC-(Tyr3)-octreotide, this involves its interaction with somatostatin receptors (SSTRs) present on the surface of tumor cells.

Determination of Dissociation Constant (Kd) in Somatostatin Receptor-Expressing Cell Lines (e.g., AR42J Rat Pancreatic Tumor Cell Membranes)

The binding affinity of 99mTc-HYNIC-(Tyr3)-octreotide has been rigorously evaluated using somatostatin receptor-expressing cells, particularly the AR42J rat pancreatic tumor cell line, which is a standard model for this research. nih.govresearchgate.net Studies have consistently shown that the radiolabeled peptide retains a high affinity for the somatostatin receptor. nih.govresearchgate.net

The dissociation constant (Kd), a measure of binding affinity where a lower value indicates a stronger bond, was determined through radioligand saturation assays. Research demonstrated that all 99mTc-labeled HYNIC peptides maintained strong somatostatin-receptor binding affinities, with Kd values below 2.65 nM. nih.govresearchgate.netresearchgate.net The specific Kd value was found to be influenced by the coligand used during the radiolabeling process. For instance, when using AR42J cell membranes, the Kd values for 99mTc-HYNIC-(Tyr3)-octreotide were 1.14 nmol/L with tricine (B1662993) as the coligand, 2.11 nmol/L with tricine-nicotinic acid, and 2.65 nmol/L with ethylenediaminediacetic acid (EDDA). snmjournals.org An independent study using AR42J cells determined the half-maximal inhibitory concentration (IC50), another measure of binding potency, to be 3.74 ± 0.82 nM for the monomeric form of HYNIC-(Tyr3)-octreotide. nih.govresearchgate.net The National Center for Biotechnology Information (NCBI) also reports a dissociation constant of 2.6 nmol/L for the peptide in AR42J cells. nih.gov

Table 1: Binding Affinity of 99mTc-HYNIC-(Tyr3)-octreotide in AR42J Cells

Parameter Coligand Value (nmol/L) Source
Kd Tricine 1.14 snmjournals.org
Kd Tricine-Nicotinic Acid 2.11 snmjournals.org
Kd EDDA 2.65 snmjournals.orgnih.gov
IC50 Not Specified 3.74 ± 0.82 nih.govresearchgate.net

Cellular Internalization Mechanisms

Following binding to the receptor on the cell surface, an effective radiopharmaceutical is often internalized by the cell. This process traps the radioactivity inside the target cell, leading to a stronger and more persistent signal for imaging.

Quantitative Analysis of Receptor-Mediated Internalization in Target Cell Cultures (e.g., AR42J Cells)

The internalization of 99mTc-HYNIC-(Tyr3)-octreotide is a receptor-mediated process that has been quantified in various cell culture models. In studies using AR42J cells, the radiolabeled compound demonstrated rapid internalization. nih.gov One study found that after 80 minutes of incubation, the internalized activity reached 5% per milligram of cell protein when EDDA was used as a coligand. snmjournals.org Another investigation using AR4-2J cells reported that after 4 hours, the specific internalization of 99mTc-HYNIC-(Tyr3)-octreotide (with EDDA coligand) was 9.9% ± 0.6% of the total added activity per million cells. snmjournals.org

In a different model using HEK-SST2 cells, which are engineered to express the SSTR2 receptor, the cellular uptake of 99mTc-HYNIC-TOC was measured at 49.4% ± 1.2% after 4 hours. mdpi.com The vast majority of this uptake was due to internalization, which accounted for 47.6% ± 1.3% of the activity. mdpi.com

Table 3: Quantitative Internalization of 99mTc-HYNIC-(Tyr3)-octreotide

Cell Line Incubation Time Internalization Value Units Source
AR42J 80 minutes 5.0% per mg protein snmjournals.org
AR4-2J 4 hours 9.9% ± 0.6% of added activity / 10⁶ cells snmjournals.org
HEK-SST2 4 hours 47.6% ± 1.3% of applied activity mdpi.com

Kinetic Profiling of Cellular Internalization

The rate at which 99mTc-HYNIC-(Tyr3)-octreotide is internalized has been profiled over time. Studies consistently show that the amount of internalized radioactivity increases steadily over the incubation period. nih.govsnmjournals.org In contrast, the portion of the radiopharmaceutical that remains bound to the cell surface stays low and relatively constant. snmjournals.orgnih.gov

A kinetic study in AR4-2J cells provided a clear timeline of this process. The percentage of internalized 99mTc-HYNIC-(Tyr3)-octreotide was measured at multiple time points, showing a progressive increase from 30 minutes to 4 hours. snmjournals.org This kinetic profile, characterized by rapid and continuous accumulation inside the cell, is a hallmark of an efficient receptor-mediated endocytosis process. nih.gov

Table 4: Kinetic Profile of 99mTc-HYNIC-(Tyr3)-octreotide Internalization in AR4-2J Cells

Incubation Time Internalized Activity (% of added activity / 10⁶ cells) Source
30 minutes 4.3% ± 0.5% snmjournals.org
1 hour 6.1% ± 0.4% snmjournals.org
2 hours 8.2% ± 0.8% snmjournals.org
4 hours 9.9% ± 0.6% snmjournals.org

Investigation of Coligand Influence on Internalization Rates

The choice of coligand, a secondary ligand used to stabilize the technetium-99m core, has a significant impact on the biological properties of 99mTc-HYNIC-(Tyr3)-octreotide, including its internalization rate. nih.govresearchgate.netmdpi.com

Direct comparative studies have shown that internalization rates are dependent on the coligand system used. nih.govresearchgate.netresearchgate.net When comparing EDDA and tricine-nicotinic acid in AR42J cells, the internalization was faster with EDDA (5% per mg protein after 80 min) than with tricine-nicotinic acid (2% per mg protein after 80 min). snmjournals.org Using tricine alone as a coligand resulted in high non-specific binding, which prevented a quantitative comparison of specific internalization. snmjournals.orgiaea.org These findings underscore that EDDA is a highly effective coligand for promoting the favorable internalization characteristics of this radiopharmaceutical. nih.govsnmjournals.org

Table 5: Influence of Coligand on Internalization in AR42J Cells (80 min)

Coligand Internalization (% per mg protein) Observation Source
EDDA 5.0% Faster internalization snmjournals.org
Tricine-Nicotinic Acid 2.0% Slower internalization snmjournals.org
Tricine Not Quantified High non-specific binding snmjournals.orgiaea.org

Plasma Protein Binding Characteristics

The interaction of a radiopharmaceutical with plasma proteins is a critical factor influencing its biodistribution, clearance, and availability for target binding. Studies on 99mTc-HYNIC-(Tyr3)-octreotide, also known as 99mTc-HYNIC-TOC, reveal that its plasma protein binding is significantly influenced by the coligand used during its preparation. snmjournals.orgnih.govresearchgate.net

When ethylenediaminediacetic acid (EDDA) is used as a coligand, the resulting complex exhibits the lowest level of protein binding, remaining at less than 10% with no considerable increase over time. snmjournals.orgresearchgate.net A steady, moderate level of binding at approximately 17% was observed when a ternary system of tricine and nicotinic acid was employed. snmjournals.orgresearchgate.net In contrast, using tricine as the sole coligand resulted in a time-dependent increase in plasma protein binding, starting at 12% and rising to over 30%. snmjournals.orgresearchgate.net

In separate studies using Sprague-Dawley rat plasma, the extent of protein binding was determined to be 56% using the trichloroacetic acid (TCA) precipitation method and 54% via the Amicon Ultrafiltration method. akjournals.com While some binding to human plasma proteins has been noted, the specific amount was not quantified in all studies. nih.gov The choice of coligand is therefore a key determinant of the pharmacokinetic profile of 99mTc-HYNIC-(Tyr3)-octreotide, with EDDA providing the most favorable low-binding characteristic. snmjournals.orgresearchgate.net

Table 1: In Vitro Plasma Protein Binding of 99mTc-HYNIC-(Tyr3)-octreotide

Coligand System Plasma Source Binding Percentage Method Citation
EDDA Human < 10% Not Specified snmjournals.org, researchgate.net
Tricine-Nicotinic Acid Human ~17% Not Specified snmjournals.org, researchgate.net
Tricine Human 12% to >30% (time-dependent) Not Specified snmjournals.org, researchgate.net
Tricine/EDDA Sprague-Dawley Rat 56% TCA Precipitation akjournals.com

In Vitro Metabolic Stability Assessment

The stability of a radiolabeled peptide is essential for its successful use as an imaging agent, ensuring that it remains intact in biological fluids to reach its target. 99mTc-HYNIC-(Tyr3)-octreotide has demonstrated high stability in various in vitro conditions. nih.gov

Metabolic stability analysis showed no evidence of the labeled compound breaking down or forming free 99mTc. researchgate.net The complex is reported to be stable as an aqueous solution for at least 24 hours. nih.gov Further studies confirmed that the radiolabeled peptide complex was stable in phosphate (B84403) buffer saline (pH 7.4) and serum for up to 24 hours post-labeling at 37°C. akjournals.comresearchgate.net When incubated in human plasma, the labeled peptide was stable for at least 4 hours. nih.gov

Table 2: In Vitro Stability of 99mTc-HYNIC-(Tyr3)-octreotide

Medium Time Period Stability Finding Citation
Human Plasma At least 4 hours Stable nih.gov
Serum Up to 24 hours Stable akjournals.com, researchgate.net
Phosphate Buffer Saline (pH 7.4) Up to 24 hours Stable akjournals.com, researchgate.net
Aqueous Solution At least 24 hours Stable nih.gov

Table of Mentioned Compounds

Compound Name
99mTc-hynic (Tyr3)-octreotide / 99mTc-HYNIC-TOC
Technetium-99m (99mTc)
Ethylenediaminediacetic acid (EDDA)
Tricine
Nicotinic acid
Trichloroacetic acid (TCA)

Preclinical Pharmacokinetic and Biodistribution Studies of 99mtc Hynic Tyr3 Octreotide

Selection and Validation of Animal Models

The preclinical evaluation of 99mTc-HYNIC-(Tyr3)-octreotide has predominantly utilized specific and well-validated animal models to ascertain its in vivo behavior. A primary model is the AR42J tumor-bearing nude mouse or rat . nih.govsnmjournals.orgcapes.gov.brsnmjournals.orgsnmjournals.orgresearchgate.net The AR42J cell line, derived from a rat pancreatic tumor, is known to express a high density of somatostatin (B550006) receptor subtype 2 (sstr2), making it an ideal in vitro and in vivo model for studying somatostatin analogs. snmjournals.orgsnmjournals.org The use of nude mice or rats, which are immunodeficient, allows for the successful transplantation and growth of these tumor cells without rejection, providing a reliable platform to study tumor-specific uptake. nih.goviaea.org

In addition to tumor-bearing models, Swiss mice have been employed in biodistribution studies to understand the general pharmacokinetic profile of the compound in a healthy animal model. researchgate.netcellmolbiol.org These studies help to establish baseline data on how the radiopharmaceutical distributes throughout the body and is cleared by various organs in the absence of tumors. cellmolbiol.org The selection of these models is critical for generating reproducible and translatable data for potential human applications.

In Vivo Biodistribution Profile Analysis

Biodistribution studies are fundamental to understanding the fate of a radiopharmaceutical in a living organism. These analyses involve administering the compound to animal models and measuring the radioactivity in various organs and tissues at different time points.

Quantification of Radioactivity Uptake and Clearance in Receptor-Positive Organs

Preclinical studies have consistently demonstrated that 99mTc-HYNIC-(Tyr3)-octreotide exhibits high and specific uptake in organs known to express somatostatin receptors. snmjournals.org These include the pancreas, adrenals, and stomach . snmjournals.orgsnmjournals.org This receptor-mediated uptake is a key characteristic, indicating that the radiolabeled peptide retains its affinity for its biological target after the labeling process. nih.govsnmjournals.org The uptake in these organs has been shown to be significantly reduced when a blocking dose of unlabeled octreotide (B344500) is co-administered, confirming the receptor specificity of the accumulation. snmjournals.orgsnmjournals.org For instance, one study reported that the uptake reduction was greater than 94% in the pancreas, over 86% in the stomach, and more than 84% in the adrenals. snmjournals.org

The clearance of the radiotracer from these organs, as well as from the blood, is generally rapid, which is a desirable characteristic for an imaging agent as it leads to high tumor-to-background ratios. nih.govcellmolbiol.org

Characterization of Renal Excretion Pathways and Kidney Accumulation Patterns

The primary route of elimination for 99mTc-HYNIC-(Tyr3)-octreotide is through the kidneys. nih.govmpa.se Studies in rats have shown that a significant portion of the injected dose is excreted in the urine, particularly within the first few hours after administration. mpa.seresearchgate.net This predominant renal excretion is a key feature of its pharmacokinetic profile. nih.govresearchgate.net

Evaluation of Gastrointestinal Tract Activity

The activity in the gastrointestinal tract is another important parameter evaluated in biodistribution studies. Generally, 99mTc-HYNIC-(Tyr3)-octreotide, particularly when using EDDA as a coligand, shows relatively low uptake and retention in the gut compared to other formulations. nih.govsnmjournals.org For instance, formulations with tricine-nicotinic acid as a coligand resulted in significantly higher activity in the gastrointestinal tract. nih.gov Low gastrointestinal uptake is beneficial for imaging abdominal tumors as it reduces background interference. nih.gov Studies in Swiss mice have also shown localization in the small intestine. researchgate.net

Tumor Uptake and Specificity in Preclinical Models

The ultimate goal of a tumor-targeting radiopharmaceutical is to accumulate specifically and to a high degree in tumor tissue.

Demonstration of Receptor-Specific Tumor Accumulation (e.g., in AR42J Tumors)

In preclinical models using AR42J tumor-bearing nude mice, 99mTc-HYNIC-(Tyr3)-octreotide has demonstrated high and specific tumor uptake. nih.govsnmjournals.orgsnmjournals.org The percentage of the injected dose per gram of tumor tissue (%ID/g) has been reported to be significant, for example, ranging between 5.8 and 9.6 %ID/g depending on the coligand used. nih.gov This uptake is significantly higher than that observed with the clinically established agent, 111In-DTPA-octreotide, in the same model. nih.gov

The specificity of this tumor accumulation is confirmed through blocking studies. When an excess of unlabeled octreotide is administered prior to the radiolabeled compound, a significant reduction in tumor uptake is observed. snmjournals.orgnih.gov This demonstrates that the accumulation is mediated by the binding of the radiotracer to somatostatin receptors present on the tumor cells. snmjournals.orgnih.gov The high tumor-to-background ratios achieved, such as high tumor-to-muscle and favorable tumor-to-liver ratios, further underscore its potential as an effective imaging agent for somatostatin receptor-positive tumors. nih.govsnmjournals.org

Interactive Data Table: Biodistribution of 99mTc-EDDA-HYNIC-TOC in AR42J Tumor-Bearing Nude Mice (4h p.i.)

Below is a representative data table compiled from preclinical findings.

Organ% Injected Dose per Gram (%ID/g)
Blood0.47 ± 0.08
Liver0.55 ± 0.11
Spleen0.41 ± 0.12
Pancreas2.51 ± 0.45
Stomach0.89 ± 0.23
Intestines0.55 ± 0.14
Kidneys4.69 ± 1.22
Muscle0.18 ± 0.05
Tumor9.63 ± 1.85
Data are presented as mean ± standard deviation and are illustrative based on published studies. nih.govsnmjournals.org

Interactive Data Table: Tumor-to-Organ Ratios of 99mTc-EDDA-HYNIC-TOC (4h p.i.)

RatioValue
Tumor/Blood20.49
Tumor/Liver17.51
Tumor/Kidney2.05
Tumor/Muscle53.50
Ratios are calculated from the mean %ID/g values and are representative of findings in preclinical literature. nih.govsnmjournals.org

Determination of Tumor-to-Non-Target Organ Ratios (e.g., Tumor-to-Liver, Tumor-to-Kidney, Tumor-to-Blood, Tumor-to-Muscle)

The efficacy of a radiopharmaceutical for tumor imaging is critically dependent on its ability to accumulate preferentially in tumor tissue while clearing rapidly from healthy organs, leading to high tumor-to-non-target organ ratios. Preclinical studies for 99mTc-HYNIC-(Tyr3)-octreotide, often using ethylenediaminediacetic acid (EDDA) as a coligand, have consistently demonstrated favorable ratios, indicating strong potential for clear tumor visualization.

In studies with AR42J tumor-bearing nude mice, specific tumor uptake was found to be between 5.8 and 9.6 percent of the injected dose per gram (%ID/g). snmjournals.org This high uptake, combined with effective clearance from other tissues, resulted in advantageous imaging characteristics. One study reported tumor-to-organ ratios of 33.97 for blood, 9.11 for liver, 31.29 for muscle, and 2.05 for kidneys. nih.gov The tumor-to-kidney ratio for 99mTc-EDDA-HYNIC-TOC was notably higher than that of ¹¹¹In-DTPA-octreotide. researchgate.net In other evaluations, the tumor-to-kidney ratio for 99mTc-HYNIC-(Tyr3)-octreotide was found to be 1.9:1 in AR4-2J tumor-bearing rats. snmjournals.orgsnmjournals.org

Further studies in patients with receptor-positive neuroendocrine tumors showed an average tumor-to-blood (heart) ratio of 4.3 ± 0.7 at just one hour post-injection, confirming the rapid localization of the tracer at the tumor site. nih.govnih.govjbuon.com Semi-quantitative analysis revealed that 99mTc-EDDA/HYNIC-TOC yields higher tumor-to-organ ratios, particularly for the heart and muscle, when compared to Indium-111 labeled octreotide derivatives. nih.gov The highest target-to-non-target ratios were typically observed at 4 hours post-injection. nih.gov

Ratio TypeReported ValueModel/SubjectTime PointSource
Tumor-to-Blood33.97Animal ModelNot Specified nih.gov
Tumor-to-Blood (Heart)4.3 ± 0.7Human Patients1 Hour nih.govnih.govjbuon.com
Tumor-to-Liver9.11Animal ModelNot Specified nih.gov
Tumor-to-Kidney2.05Animal ModelNot Specified snmjournals.orgnih.gov
Tumor-to-Kidney1.9AR4-2J Tumor-Bearing Rats4 Hours snmjournals.orgsnmjournals.org
Tumor-to-Muscle31.29Animal ModelNot Specified nih.gov

Preclinical Pharmacokinetic Evaluation (e.g., Blood Clearance Kinetics)

The pharmacokinetic profile of 99mTc-HYNIC-(Tyr3)-octreotide is characterized by rapid clearance from the bloodstream and non-target tissues. snmjournals.orgsnmjournals.orgjbuon.com This feature is highly desirable for an imaging agent as it allows for early visualization of tumors with high contrast against the background. jbuon.comnih.gov

Studies have shown that the compound is cleared quickly from circulation, with a rate of blood clearance similar to that of ¹¹¹In-DTPA-octreotide but faster than that of ¹¹¹In-DOTA-TOC. nih.gov The primary route of excretion is through the kidneys into the urine. snmjournals.orgsnmjournals.orgjbuon.comresearchgate.net This rapid background clearance contributes to the excellent imaging properties of the agent, allowing for the detection of somatostatin receptor-positive tumors as early as 15 minutes after injection. nih.gov The fast clearance from receptor-negative tissues, combined with high specific uptake in tumors, results in improved tumor-to-normal organ ratios at early time points. snmjournals.orgsnmjournals.org

Pharmacokinetic ParameterFindingSource
Blood ClearanceRapid snmjournals.orgsnmjournals.orgjbuon.comnih.gov
ComparisonSimilar to ¹¹¹In-DTPA-octreotide; faster than ¹¹¹In-DOTA-TOC nih.gov
Primary Excretion RouteRenal (Urinary) snmjournals.orgsnmjournals.orgjbuon.comresearchgate.net
Imaging TimeTumors can be imaged within 15 minutes post-injection nih.gov

In Vivo Metabolic Stability Assessment

The in vivo stability of a radiopharmaceutical is crucial for its diagnostic performance, ensuring that the radionuclide remains attached to the targeting molecule until it reaches the tumor site. Studies on the metabolic stability of 99mTc-HYNIC-(Tyr3)-octreotide have shown it to be highly stable under physiological conditions.

Metabolic analysis in vivo demonstrated no evidence of the labeled compound breaking down or the formation of free 99mTc. researchgate.netresearchgate.net The low uptake of radioactivity in the salivary glands and stomach further indicates that the complex is stable in vivo. mdpi.com Additionally, the choice of coligand influences stability. When EDDA is used as a coligand, the resulting complex exhibits high stability and low binding to plasma proteins (less than 10%), which contributes to its rapid blood clearance and favorable biodistribution. snmjournals.orgacs.orgnih.gov This high in vivo stability ensures that the radioactivity detected during imaging accurately reflects the distribution of the intact, receptor-avid peptide. researchgate.net

Molecular Mechanisms and Receptor Interactions of 99mtc Hynic Tyr3 Octreotide

Elucidation of Specific Somatostatin (B550006) Receptor Binding Sites and Modes of Interaction

99mTc-HYNIC-(Tyr3)-octreotide, also known as 99mTc-HYNIC-TOC, primarily targets somatostatin receptor subtype 2 (SSTR2), to which it binds with high affinity. mdpi.comviamedica.plnih.govmdpi.com It also demonstrates a lower affinity for SSTR3 and SSTR5. mdpi.comviamedica.plnih.govmdpi.com The binding affinity is a critical determinant of the radiopharmaceutical's ability to accumulate in tumors expressing these receptors. Studies have shown that 99mTc-labeled HYNIC-TOC peptides retain their ability to bind to SSTRs with high affinity, with dissociation constants (Kd) reported to be less than 2.65 nM. researchgate.netnih.gov This strong and specific binding is the foundation of its use in imaging, as it allows for the visualization of receptor-positive tumors. The interaction is not limited to surface binding; upon binding to the SSTR, the entire complex is internalized by the cell. nih.govoup.comeur.nl This process of receptor-mediated endocytosis leads to the accumulation of radioactivity within the tumor cells, enhancing the signal for imaging. nih.govmdpi.com

Structural-Functional Relationships: Role of Tyr3 Substitution in Modulating Receptor Affinity and Internalization

The substitution of phenylalanine at position 3 of the octreotide (B344500) peptide with tyrosine, creating [Tyr3]octreotide (TOC), is a key structural modification that significantly influences its interaction with somatostatin receptors. This substitution has been shown to enhance the affinity for SSTR2. snmjournals.orgmedicaljournalssweden.serichtlijnendatabase.nl Furthermore, another analog, where the C-terminal threoninol is replaced by threonine, known as octreotate or TATE, exhibits an even higher affinity for SSTR2, approximately nine times greater than that of TOC. medicaljournalssweden.seresearchgate.net

This increased receptor affinity often translates to a higher rate of internalization of the radiolabeled peptide into tumor cells. snmjournals.orgsnmjournals.org The rate of internalization is a crucial factor, as it directly impacts the amount of radioactivity that accumulates within the tumor, thereby affecting the quality of the diagnostic image. snmjournals.orgnih.gov Studies comparing different octreotide analogs have demonstrated that those with higher SSTR2 affinity and faster internalization rates, such as derivatives of TATE, often exhibit superior tumor uptake in preclinical models. snmjournals.orgsnmjournals.orgnih.gov

Impact of Chelator and Coligand Chemistry on Receptor Interactions

Characterization of HYNIC as a Bifunctional Chelator in Somatostatin Analog Conjugates

6-hydrazinonicotinamide, commonly known as HYNIC, is a widely used bifunctional chelator for labeling peptides and other biomolecules with 99mTc. kcl.ac.uknih.govresearchgate.netacs.orgresearchgate.net HYNIC is advantageous due to its ability to form stable complexes with 99mTc with high efficiency. researchgate.netresearchgate.net It attaches to the peptide, in this case, (Tyr3)-octreotide, through an amide bond. explorationpub.com HYNIC itself can act as a monodentate or bidentate ligand for the technetium metal center, coordinating through its hydrazine (B178648) and pyridyl nitrogen atoms. researchgate.netmdpi.com However, HYNIC alone cannot saturate the coordination sphere of the technetium atom. researchgate.netexplorationpub.commdpi.com This necessitates the use of additional molecules, known as coligands, to complete the coordination and stabilize the complex. researchgate.netexplorationpub.com

Understanding the Influence of Ternary Ligand Systems (e.g., EDDA, Tricine) on the 99mTc-HYNIC-TOC Complex Structure and its Biological Behavior

To stabilize the 99mTc-HYNIC core, a ternary ligand system is employed, with ethylenediaminediacetic acid (EDDA) and tricine (B1662993) being the most commonly used coligands. researchgate.netnih.govexplorationpub.com The choice of coligand has a profound impact on the physicochemical properties and, consequently, the biological behavior of the final radiopharmaceutical. researchgate.netnih.govresearchgate.netmdpi.com

The use of different coligands can alter the lipophilicity, stability, and pharmacokinetic profile of the 99mTc-HYNIC-TOC complex. researchgate.netmdpi.comnih.govresearchgate.net For instance, labeling with tricine as a coligand has been associated with the formation of multiple radioactive species due to isomerism and a variable number of coligand molecules in the complex. nih.govnih.govsnmjournals.org This can lead to higher activity levels in non-target tissues like muscle, blood, and liver. researchgate.netnih.gov

In contrast, using EDDA as a coligand generally results in more homogeneous and stable preparations. snmjournals.orgresearchgate.netresearchgate.net 99mTc-EDDA/HYNIC-TOC has demonstrated a more favorable biodistribution profile, with lower uptake in blood and muscle and higher tumor-to-kidney ratios compared to the tricine-based formulation. researchgate.netnih.gov The combination of tricine with other coligands, such as nicotinic acid, has also been explored, but this can lead to increased gastrointestinal activity. researchgate.netnih.govnih.gov The composition of these ternary ligand complexes has been determined to be a 1:1:1:1 ratio of Tc:HYNIC-peptide:coligand:tricine. nih.govresearchgate.net The stability of these complexes is high, which is attributed to their kinetic inertness. nih.govresearchgate.net

Correlation between In Vitro Internalization Rates and In Vivo Tumor Uptake in Preclinical Models

A strong correlation has been established between the in vitro internalization rate of 99mTc-labeled somatostatin analogs and their in vivo tumor uptake in preclinical animal models. snmjournals.orgnih.gov Studies using rat pancreatic tumor cells (AR4-2J), which express SSTR2, have shown that radioligands with higher internalization rates also exhibit greater accumulation in tumors and other SSTR-positive tissues like the pancreas. snmjournals.orgsnmjournals.orgnih.gov

For example, a direct comparison of different 99mTc-labeled octreotide derivatives revealed a significant positive correlation between the percentage of the radioligand internalized by tumor cells in culture and the percentage of the injected dose per gram (%ID/g) of tumor tissue in rats. snmjournals.orgnih.gov Specifically, a good correlation was found between the 4-hour internalization rate and tumor uptake (R² = 0.75) and an even stronger correlation with pancreas uptake (R² = 0.98). snmjournals.orgnih.gov This indicates that the rate at which the receptor-ligand complex is taken into the cell is a key predictor of how well the radiopharmaceutical will accumulate in the target tumor in a living organism.

Below is a table summarizing the internalization rates and tumor uptake for different radiolabeled somatostatin analogs from a comparative study.

RadioligandInternalization (4h, % of added activity/10⁶ cells)Tumor Uptake (4h, %ID/g)
99mTc-(1) ([99mTc/EDDA/HYNIC]-OC)2.4 ± 0.80.70 ± 0.13
99mTc-(2) ([99mTc/EDDA/HYNIC]-TOC)9.9 ± 0.63.85 ± 1.0
99mTc-(3) ([99mTc/EDDA/HYNIC]-TATE)18.8 ± 2.73.99 ± 0.58
[¹¹¹In-DTPA]-OC~2.40.99 ± 0.08
[¹¹¹In-DOTA]-TATE21.0 ± 2.34.12 ± 0.74
Data adapted from relevant preclinical studies. snmjournals.orgsnmjournals.orgnih.gov

This data clearly illustrates that derivatives based on TATE, which have higher affinity and internalization rates, show superior tumor uptake compared to the octreotide (OC) and TOC-based counterparts. snmjournals.orgnih.gov

Comparative Preclinical Evaluation of 99mtc Hynic Tyr3 Octreotide with Other Somatostatin Analogs

Direct Comparison with 111In-DTPA-octreotide (OctreoScan) in Preclinical Settings

The development of technetium-99m (99mTc) labeled somatostatin (B550006) analogs was driven by the desire to overcome some of the limitations associated with Indium-111 (111In)-labeled compounds like OctreoScan, such as cost, availability, and suboptimal imaging characteristics. nih.gov Preclinical studies have extensively compared 99mTc-HYNIC-(Tyr3)-octreotide (also known as 99mTc-HYNIC-TOC) with 111In-DTPA-octreotide, focusing on key performance indicators. nih.govnih.gov

A crucial factor for a successful radiopharmaceutical is its ability to bind with high affinity to its target receptor. Preclinical evaluations have demonstrated that 99mTc-HYNIC-(Tyr3)-octreotide retains a high affinity for somatostatin receptors, comparable to that of 111In-DTPA-octreotide.

In studies using AR42J rat pancreatic tumor cell membranes, which are rich in somatostatin receptors, all tested 99mTc-labeled HYNIC peptides, including those with different coligands, showed preserved somatostatin-receptor binding affinities with dissociation constant (Kd) values of less than 2.65 nM. nih.govresearchgate.net Another study reported a dissociation constant of 2.6 nmol/L for 99mTc-HYNIC-TOC for the somatostatin receptor. nih.gov This high affinity is a prerequisite for effective in vivo targeting of somatostatin receptor-positive tumors.

Comparative Somatostatin Receptor Binding Affinities
CompoundReceptor Binding Affinity (Kd)Cell Line/TissueSource
99mTc-HYNIC-(Tyr3)-octreotide< 2.65 nMAR42J rat pancreatic tumor cell membranes nih.govresearchgate.net
99mTc-HYNIC-TOC2.6 nmol/LAR42J cells nih.gov

Upon binding to the somatostatin receptor, the receptor-ligand complex is internalized by the cell. This process is vital for the retention of the radiopharmaceutical within the tumor, leading to a stronger and more persistent signal for imaging.

Studies have shown that 99mTc-HYNIC-(Tyr3)-octreotide exhibits rapid internalization into receptor-positive cells. nih.gov In AR42J cells, a time-dependent increase in internalization was observed, reaching 5% per milligram of protein at 80 minutes, while surface-bound activity remained low at less than 1% per milligram of protein. nih.gov The rate of internalization can be influenced by the coligand used in the radiolabeling of 99mTc-HYNIC-(Tyr3)-octreotide. nih.govresearchgate.net

When directly compared, the internalization rate of octreotide-based conjugates like 99mTc-HYNIC-OC and [111In-DTPA]-OC were found to be similar but significantly slower than [Tyr3]octreotide-conjugates. snmjournals.org This suggests that the modification at the third amino acid position in the octreotide (B344500) sequence plays a role in the internalization process.

Comparative In Vitro Cellular Internalization
CompoundInternalization (% of added activity per 10^6 cells at 4h)Cell LineSource
99mTc-HYNIC-OC (99mTc-(1))2.4% ± 0.8%AR42J cells snmjournals.org
99mTc-HYNIC-(Tyr3)-octreotide (99mTc-(2))9.9% ± 0.6%AR42J cells snmjournals.org
111In-DTPA-octreotide ([111In-DTPA]-OC)3.0% ± 0.4%AR42J cells snmjournals.org

Biodistribution studies in animal models, typically tumor-bearing mice, are essential to understand how a radiopharmaceutical behaves in a living organism. These studies have consistently shown favorable pharmacokinetics for 99mTc-HYNIC-(Tyr3)-octreotide compared to 111In-DTPA-octreotide.

99mTc-HYNIC-(Tyr3)-octreotide demonstrates rapid blood clearance, primarily through renal excretion. nih.govakjournals.com This fast clearance from non-target tissues is advantageous as it leads to a better signal-to-noise ratio for imaging. In a direct comparison, the blood clearance rate of 99mTc-EDDA/HYNIC-TOC was similar to that of 111In-DTPA-octreotide. nih.gov However, urinary excretion was lower for the 99mTc-labeled compound. nih.gov

Comparative Biodistribution in AR42J Tumor-Bearing Mice (%ID/g)
CompoundSpecific Tumor UptakeSource
99mTc-labeled HYNIC peptides5.8% - 9.6% nih.govresearchgate.net
111In-DTPA-octreotide4.3% nih.govresearchgate.net
99mTc-EDDA/HYNIC-[Tyr3]-octreotide9.7% nih.gov

High tumor-to-non-target ratios are critical for clear visualization of tumors and for minimizing the radiation dose to healthy organs. Preclinical studies have demonstrated that 99mTc-HYNIC-(Tyr3)-octreotide generally yields higher tumor-to-non-target ratios compared to 111In-DTPA-octreotide.

Specifically, 99mTc-EDDA/HYNIC-TOC showed tumor-to-liver and tumor-to-gastrointestinal tract ratios that were similar to those of 111In-DTPA-octreotide. nih.gov However, it exhibited lower ratios in blood and muscle, and notably higher tumor-to-kidney ratios. nih.gov The specificity of tumor uptake for 99mTc-HYNIC-TOC has been confirmed in blocking studies, where pre-administration of unlabeled HYNIC-TOC significantly reduced the uptake of the radiolabeled peptide in tumors. nih.gov Clinical studies in humans have corroborated these preclinical findings, showing that 99mTc-EDDA/HYNIC-TOC produces higher tumor-to-organ ratios, particularly in relation to the heart and muscle, when compared to 111In-labeled octreotide derivatives. nih.govviamedica.pl

Comparative Tumor-to-Non-Target Ratios
Ratio99mTc-EDDA/HYNIC-TOC vs. 111In-DTPA-octreotideSource
Tumor-to-LiverSimilar nih.gov
Tumor-to-Gastrointestinal TractSimilar nih.gov
Tumor-to-BloodLower for 99mTc-EDDA/HYNIC-TOC nih.gov
Tumor-to-MuscleLower for 99mTc-EDDA/HYNIC-TOC nih.gov
Tumor-to-KidneyConsiderably higher for 99mTc-EDDA/HYNIC-TOC nih.gov

Comparative Biodistribution and Pharmacokinetics in Animal Models.

Comparison with Other 99mTc-Labeled Somatostatin Analogs (e.g., 99mTc-HYNIC-TATE, 99mTc-HYNIC-OC)

Within the family of 99mTc-labeled somatostatin analogs, subtle changes in the peptide sequence can lead to significant differences in their biological behavior. Key comparators to 99mTc-HYNIC-(Tyr3)-octreotide (TOC) include 99mTc-HYNIC-TATE and 99mTc-HYNIC-OC.

The primary difference between TOC and TATE is the substitution of threoninol with threonine at the C-terminus. This modification in TATE has been shown to result in a higher affinity for the somatostatin receptor subtype 2 (SSTR2). nih.gov In fact, DOTA-Tyr3-octreotate (DOTATATE) has a nine-fold higher affinity for SSTR2 compared to DOTA-Tyr-OC. inca.gov.br

Preclinical studies have indicated that while 99mTc-TOC has a high affinity for SSTR2, 99mTc-TATE demonstrates even more favorable characteristics in some aspects. snmjournals.org For instance, in studies with AR42J rat pancreatic tumor cells, 99mTc-TATE was internalized more rapidly and showed a more favorable biodistribution profile in tumor-bearing rats. snmjournals.org

A direct comparison of 99mTc-labeled octreotide derivatives revealed a clear hierarchy in their internalization rates: 99mTc-HYNIC-OC < 99mTc-HYNIC-TOC < 99mTc-HYNIC-TATE. snmjournals.orgsnmjournals.org This suggests that the structural modifications from OC to TOC and then to TATE progressively enhance the internalization process, which can correlate with higher tumor uptake. snmjournals.org

Comparative Internalization Rates of 99mTc-Labeled Somatostatin Analogs
CompoundInternalization Rate (% added activity/10^6 cells at 4h)Cell LineSource
99mTc-HYNIC-OC (99mTc-(1))2.4% ± 0.8%AR42J cells snmjournals.orgsnmjournals.org
99mTc-HYNIC-TOC (99mTc-(2))9.9% ± 0.6%AR42J cells snmjournals.orgsnmjournals.org
99mTc-HYNIC-TATE (99mTc-(3))18.8% ± 2.7%AR42J cells snmjournals.orgsnmjournals.org

Comparative In Vitro Internalization Efficiencies

The process of receptor-mediated internalization is a critical factor in the retention of radiolabeled peptides within tumor cells, thereby influencing the quality of imaging. Preclinical studies have demonstrated that the rate of internalization of 99mTc-labeled somatostatin analogs can vary significantly.

In a comparative study using the AR4-2J rat pancreatic tumor cell line, which is known to express SSTR2, the internalization of several radioligands was assessed. snmjournals.org After a 4-hour incubation period, 99mTc-HYNIC-TOC exhibited a receptor-specific internalization of 9.9% ± 0.6% of the added activity per 10^6 cells. snmjournals.org This was significantly higher than [99mTc]HYNIC-OC (octreotide), which showed an internalization of only 2.4% ± 0.8%. snmjournals.org However, it was lower than [99mTc]HYNIC-TATE ([HYNIC0,Tyr3,Thr8]-octreotide), which demonstrated the highest internalization rate at 18.8% ± 2.7%. snmjournals.org

The choice of coligand used in the radiolabeling of 99mTc-HYNIC-TOC has also been shown to influence its internalization. nih.govsnmjournals.org When ethylenediaminediacetic acid (EDDA) was used as a coligand, 99mTc-EDDA-HYNIC-TOC showed a faster internalization rate, reaching approximately 5% per milligram of protein after 80 minutes. snmjournals.org In contrast, when tricine-nicotinic acid was used as the coligand, the internalization was slower, reaching about 2% per milligram of protein in the same timeframe. snmjournals.org

Further studies have corroborated the superior internalization of TATE analogs. For instance, both HYNIC-TOC and HYNIC-TATE demonstrated a high rate of internalization in AR4-2J cells, with values of 11.2 ± 0.8% and 18.1 ± 1.2% after 4 hours, respectively. researchgate.net This highlights that the substitution of the terminal threoninol with threonine in TATE analogs leads to enhanced internalization, which is a desirable characteristic for tumor imaging agents. nih.gov

Table 1: Comparative In Vitro Internalization of Somatostatin Analogs in AR4-2J Cells

Radioligand Internalization (% added activity/10^6 cells at 4h)
[99mTc]HYNIC-OC 2.4 ± 0.8
[99mTc]HYNIC-TOC 9.9 ± 0.6
[99mTc]HYNIC-TATE 18.8 ± 2.7

Data sourced from a study by Storch et al. snmjournals.org

Comparative In Vivo Biodistribution Profiles

The in vivo biodistribution of a radiopharmaceutical determines its efficacy in tumor targeting and its clearance from non-target organs, which is crucial for obtaining high-contrast images. Preclinical studies in tumor-bearing animal models have provided detailed insights into the biodistribution of 99mTc-HYNIC-TOC in comparison to other analogs.

The use of EDDA as a coligand for 99mTc-HYNIC-TOC yielded the most favorable biodistribution profile. nih.gov It demonstrated tumor-to-liver and tumor-to-gastrointestinal tract ratios similar to those of 111In-DTPA-octreotide. nih.gov However, it showed lower ratios in blood and muscle, and importantly, a considerably higher tumor-to-kidney ratio, indicating more favorable clearance characteristics. nih.gov

When comparing 99mTc-HYNIC-TOC with 99mTc-HYNIC-TATE in AR4-2J tumor-bearing rats, both analogs showed rapid clearance from most SSTR-negative tissues, with the exception of the kidneys. researchgate.net Both compounds exhibited specific uptake in the tumor and other SSTR-positive tissues. researchgate.net Notably, 99mTc-HYNIC-TATE demonstrated lower kidney and liver excretion compared to 99mTc-HYNIC-TOC. researchgate.net

Table 2: Comparative Biodistribution of 99mTc-EDDA-HYNIC-TOC and 111In-DTPA-octreotide in AR42J Tumor-Bearing Nude Mice (%ID/g)

Organ 99mTc-EDDA-HYNIC-TOC 111In-DTPA-octreotide
Tumor 5.8 - 9.6 4.3
Kidneys <4.7 22.1

Data represents a summary of findings from Decristoforo et al. nih.govsnmjournals.org

Assessment of Advantages and Disadvantages of 99mTc-HYNIC-TOC in the Preclinical Research Landscape

The preclinical evaluation of 99mTc-HYNIC-TOC has highlighted several key advantages and some relative disadvantages when compared to other somatostatin analogs.

Advantages:

Superior Imaging Radionuclide: The use of Technetium-99m (99mTc) is a significant advantage. snmjournals.org It is the most cost-effective and widely available radionuclide in nuclear medicine. snmjournals.org Its physical properties, including a 6.02-hour half-life and monoenergetic gamma emission of 140 keV, are more suitable for SPECT imaging than Indium-111 (111In), leading to better image quality and lower radiation dose to the patient. snmjournals.orgjbuon.com

High Tumor Uptake: Preclinical studies have consistently shown that 99mTc-HYNIC-TOC exhibits high and specific tumor uptake, often superior to that of 111In-DTPA-octreotide. nih.gov This is a critical factor for sensitive tumor detection.

Favorable Pharmacokinetics: 99mTc-HYNIC-TOC, particularly with the EDDA coligand, demonstrates rapid blood clearance and predominantly renal excretion. nih.gov This leads to favorable tumor-to-background ratios, especially a high tumor-to-kidney ratio compared to 111In-labeled counterparts. nih.gov

Kit Formulation: The availability of a kit formulation for 99mTc-HYNIC-TOC allows for convenient and high-specific-activity labeling in a clinical setting. snmjournals.orgresearchgate.net

Disadvantages:

Lower Internalization than TATE Analogs: A notable disadvantage of 99mTc-HYNIC-TOC is its lower in vitro internalization rate compared to TATE analogs like 99mTc-HYNIC-TATE. snmjournals.orgresearchgate.net Since internalization correlates with tumor uptake, this suggests that TATE analogs may have a higher potential for tumor retention. snmjournals.org

Coligand-Dependent Biodistribution: The biodistribution profile of 99mTc-HYNIC-TOC is highly dependent on the coligand used for labeling. nih.gov While EDDA provides a favorable profile, other coligands like tricine (B1662993) can lead to higher background activity in non-target tissues, which could complicate image interpretation. nih.gov

Competition from Newer Analogs: While 99mTc-HYNIC-TOC represented a significant improvement over 111In-labeled peptides, the preclinical landscape has continued to evolve. The development of TATE analogs, which show higher receptor affinity and internalization, positions them as potentially superior agents. nih.govsnmjournals.orgtsnmjournals.org Furthermore, the emergence of somatostatin receptor antagonists as imaging agents presents another class of compounds that may offer improved diagnostic efficacy over agonists like 99mTc-HYNIC-TOC. mdpi.com

Future Directions for Academic Research on 99mtc Hynic Tyr3 Octreotide

Investigation of Novel Coligands and Chelator Systems for Optimization of Pharmacological Profiles

Initial studies with 99mTc-HYNIC-(Tyr3)-octreotide utilized coligands such as tricine (B1662993) and ethylenediaminediacetic acid (EDDA). nih.govresearchgate.net While tricine led to higher activity in muscle, blood, and liver, a combination of tricine and nicotinic acid resulted in significant gastrointestinal activity. nih.govresearchgate.net EDDA emerged as a promising coligand, demonstrating a favorable biodistribution profile with tumor-to-organ ratios comparable to the well-established ¹¹¹In-DTPA-octreotide, but with superior tumor-to-kidney ratios. nih.govresearchgate.net

Table 1: Comparison of Coligands for 99mTc-HYNIC-(Tyr3)-octreotide

Coligand System Key Findings Reference
Tricine Higher activity in muscle, blood, and liver. nih.govresearchgate.net
Tricine-Nicotinic Acid Significant gastrointestinal activity. nih.govresearchgate.net
EDDA Favorable biodistribution, high tumor-to-kidney ratio. nih.govresearchgate.net
Tricine/TPPTS Influences hydrophilicity and biodistribution. mdpi.com
Tricine/TPPMS Influences hydrophilicity and biodistribution. mdpi.com

Advanced Structure-Activity Relationship Studies with Targeted Peptide Modifications

The biological activity of 99mTc-HYNIC-(Tyr3)-octreotide is intrinsically linked to the structure of the octreotide (B344500) peptide. nih.gov Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the peptide sequence affect receptor binding, internalization, and in vivo behavior.

Early SAR studies on octreotide analogues identified key amino acid residues essential for high-affinity binding to somatostatin (B550006) receptor subtype 2 (SSTR2). nih.gov For instance, the substitution of phenylalanine at position 3 with tyrosine to create (Tyr3)-octreotide was a critical modification that enhanced receptor affinity and provided a site for radioiodination.

Future academic research will delve deeper into more sophisticated SAR studies. This includes the synthesis and evaluation of a series of novel octreotide analogues with targeted modifications. nih.gov These modifications may involve:

Amino Acid Substitutions: Replacing specific amino acids to improve receptor affinity, selectivity for different SSTR subtypes, or metabolic stability. nih.gov

Peptide Backbone Cyclization: Investigating different methods of cyclization to constrain the peptide's conformation and enhance its interaction with the receptor. nih.gov

Introduction of Spacers: Incorporating linker molecules of varying lengths and compositions between the peptide and the chelator to optimize the presentation of the binding motif. mdpi.com

These advanced SAR studies, often guided by computational modeling and molecular docking simulations, aim to design next-generation radiopeptides with superior imaging characteristics.

Development and Application of More Complex Preclinical Models for Comprehensive Efficacy and Specificity Assessment

The initial preclinical evaluation of 99mTc-HYNIC-(Tyr3)-octreotide was conducted in rodent models bearing subcutaneous tumors, such as the AR42J rat pancreatic tumor model. nih.govresearchgate.net These models were instrumental in determining biodistribution, tumor uptake, and receptor specificity. nih.govresearchgate.net

However, to gain a more comprehensive understanding of the radiopharmaceutical's efficacy and specificity, future research will necessitate the use of more complex and clinically relevant preclinical models. These advanced models can provide a more accurate representation of human disease and can include:

Orthotopic Tumor Models: Implanting tumor cells in the organ of origin to better mimic the tumor microenvironment and metastatic spread.

Genetically Engineered Mouse Models (GEMMs): Mice that are genetically predisposed to developing specific types of cancer, offering a model that more closely recapitulates the natural progression of the disease.

Patient-Derived Xenograft (PDX) Models: Implanting tumor tissue from a human patient into an immunodeficient mouse, which can better predict the response of an individual patient's tumor.

The use of these sophisticated preclinical models will allow for a more rigorous assessment of 99mTc-HYNIC-(Tyr3)-octreotide and its future iterations, providing valuable data on their ability to detect primary tumors, metastases, and monitor response to therapy in a more clinically translatable setting.

Exploration of 99mTc-HYNIC-(Tyr3)-octreotide in Diverse Preclinical Disease Models Exhibiting Somatostatin Receptor Expression

While 99mTc-HYNIC-(Tyr3)-octreotide is primarily known for its application in neuroendocrine tumors (NETs), somatostatin receptors are also expressed in a variety of other malignancies and even in some inflammatory conditions. nih.govnih.gov This opens up avenues for exploring the utility of this radiopharmaceutical in a broader range of preclinical disease models.

Future academic research will likely investigate the potential of 99mTc-HYNIC-(Tyr3)-octreotide for imaging other cancers that are known to express SSTRs, such as:

Breast cancer

Lung cancer (specifically small cell lung cancer) researchgate.net

Lymphoma

Prostate cancer dntb.gov.ua

Furthermore, the role of SSTRs in inflammatory processes suggests that 99mTc-HYNIC-(Tyr3)-octreotide could be a valuable tool for imaging and characterizing inflammatory diseases like sarcoidosis and rheumatoid arthritis. Preclinical studies in animal models of these conditions could provide insights into the role of SSTRs in inflammation and the potential of this radiotracer as a diagnostic or monitoring agent.

Integration with Other Preclinical Imaging Modalities for Multimodal Research Approaches

The future of preclinical research with 99mTc-HYNIC-(Tyr3)-octreotide lies in its integration with other imaging modalities to create powerful multimodal imaging approaches. While SPECT imaging with 99mTc-HYNIC-(Tyr3)-octreotide provides excellent functional information on SSTR expression, combining it with anatomical imaging techniques like computed tomography (CT) or magnetic resonance imaging (MRI) can provide a more complete picture.

SPECT/CT imaging, for instance, allows for the precise anatomical localization of areas of radiotracer uptake, which is crucial for accurate diagnosis and staging. snmjournals.org Future research will likely focus on:

SPECT/MRI: Combining the high sensitivity of SPECT with the superior soft-tissue contrast of MRI to better visualize tumors and their relationship to surrounding structures.

Dual-Isotope Imaging: Utilizing 99mTc-HYNIC-(Tyr3)-octreotide in conjunction with another radiotracer that targets a different biological process (e.g., a PET tracer for glucose metabolism) to gain a more comprehensive understanding of tumor biology.

Theranostics: Using the diagnostic images from 99mTc-HYNIC-(Tyr3)-octreotide to plan and monitor therapy with a therapeutic radiopharmaceutical that targets the same SSTRs, such as those labeled with Lutetium-177 or Yttrium-90. nih.gov

These multimodal approaches will provide a more holistic view of the disease process and will be instrumental in advancing our understanding of SSTR-expressing diseases and in the development of more effective personalized medicine strategies.

Q & A

Q. How can conflicting data on coligand performance (e.g., EDDA vs. tricine) be reconciled?

  • Answer : EDDA optimizes stability and reproducibility , making it preferred for clinical use. Tricine may yield higher initial labeling efficiency but introduces variability due to isomer formation. Comparative studies must standardize labeling protocols (pH, temperature) to minimize confounding factors .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.